pharmacological profile of 6-amino-3,4-dihydroquinolin-2(1H)-one
pharmacological profile of 6-amino-3,4-dihydroquinolin-2(1H)-one
An In-Depth Technical Guide to the Pharmacological Profile of 6-amino-3,4-dihydroquinolin-2(1H)-one
Introduction
6-amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1] Its structural foundation is the 3,4-dihydroquinolin-2(1H)-one core, a recognized "privileged structure" in neuropharmacology due to its recurrence in a variety of biologically active molecules that target the central nervous system (CNS).[2] The addition of an amino group at the 6-position presents a key functional handle that can significantly influence the molecule's chemical reactivity and biological interactions, making it a versatile building block for the synthesis of novel therapeutic agents.[1][3]
This technical guide provides a comprehensive overview of the . While this compound is primarily utilized as a key pharmaceutical intermediate, this guide will delve into the established pharmacology of its core scaffold, drawing insights from prominent drugs like aripiprazole to infer its potential biological activities and therapeutic applications.[4][5] We will explore its synthesis, physicochemical properties, the neuropharmacology of the dihydroquinolinone core, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Synthesis and Physicochemical Properties
The synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one is most commonly achieved through the reduction of its nitro precursor, 6-nitro-3,4-dihydroquinolin-2(1H)-one.[6] This transformation is a standard procedure in medicinal chemistry and can be accomplished using various reducing agents.
Experimental Protocol: Synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one[6]
-
Dissolution: Dissolve 6-nitro-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in methanol at 0 °C.
-
Addition of Reagents: Sequentially add zinc powder (5 equivalents) and ammonium chloride (5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Filtration: Upon completion, filter the mixture through a pad of celite to remove the solid residues.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in a solution of 5% methanol in dichloromethane and wash with water.
-
Drying and Final Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-3,4-dihydroquinolin-2(1H)-one.
Physicochemical Properties
The key physicochemical properties of 6-amino-3,4-dihydroquinolin-2(1H)-one are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22246-13-5 | [4] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Light yellow to light brown solid | [1] |
| Purity | ≥97% | [1] |
The 3,4-Dihydroquinolin-2(1H)-one Core: A Privileged Scaffold in Neuropharmacology
The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in the design of CNS-active agents. Its significance is exemplified by the atypical antipsychotic drug aripiprazole, which features this core structure.[5][7]
Mechanism of Action: Insights from Aripiprazole
Aripiprazole possesses a unique pharmacological profile, acting as a dopamine-serotonin system stabilizer.[8] Its therapeutic efficacy is attributed to a combination of:
-
Partial agonism at dopamine D2 receptors: Aripiprazole has a high affinity for D2 receptors (Ki = 0.34 nM).[9] Unlike full antagonists, its partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.[9]
-
Partial agonism at serotonin 5-HT1A receptors. [8]
-
Antagonism at serotonin 5-HT2A receptors. [8]
This polypharmacology allows aripiprazole to effectively manage the positive, negative, and cognitive symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects and weight gain often associated with other antipsychotics.[5][10]
Signaling Pathways
The interaction of compounds containing the 3,4-dihydroquinolin-2(1H)-one core with dopamine and serotonin receptors initiates a cascade of intracellular signaling events. The D2-like receptor family (D2, D3, D4) typically couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11] Conversely, the D1-like family (D1, D5) couples to stimulatory G-proteins (Gs) to activate adenylyl cyclase and increase cAMP.[11]
Caption: Simplified signaling pathway for D2-like receptor activation.
Inferred Pharmacological Profile of 6-amino-3,4-dihydroquinolin-2(1H)-one
Given that 6-amino-3,4-dihydroquinolin-2(1H)-one shares the same core scaffold as aripiprazole, it is plausible that it and its derivatives may also interact with dopamine and serotonin receptors. The presence of the amino group at the 6-position provides a site for further chemical modification, allowing for the synthesis of a library of compounds with potentially diverse pharmacological activities. This amino group can also act as a hydrogen bond donor and acceptor, which could enhance binding to biological targets.[3]
Experimental Protocols for Pharmacological Characterization
To elucidate the specific and its derivatives, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., human dopamine D2 receptor).
-
Radioligand Binding: Incubate the cell membranes with a known radioligand for the receptor and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the Ki (inhibition constant) value, which represents the affinity of the test compound for the receptor.
Caption: Workflow for an in vitro receptor binding assay.
Functional Assay (cAMP Assay)
This assay determines whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor.
-
Cell Culture: Culture cells expressing the receptor of interest.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Cell Lysis: Lyse the cells to release intracellular components.
-
cAMP Measurement: Measure the intracellular cAMP levels using an appropriate assay kit (e.g., ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Pharmacokinetic Considerations
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[12] Based on the data from aripiprazole, compounds with a 3,4-dihydroquinolin-2(1H)-one core are expected to have good oral bioavailability.[7]
Metabolism
Metabolism is a critical aspect of pharmacokinetics. Aripiprazole is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[7][9][10] It is likely that derivatives of 6-amino-3,4-dihydroquinolin-2(1H)-one will also be substrates for these enzymes. The amino group on the 6-position may also be a site for metabolic transformations such as N-acetylation or glucuronidation.
Distribution
Aripiprazole and its active metabolite, dehydroaripiprazole, are highly bound to plasma proteins (>99%), primarily albumin.[7][8] This extensive protein binding can influence the distribution of the drug in the body.
Pharmacokinetic Parameters of Aripiprazole
| Parameter | Value | Source |
| Oral Bioavailability | 87% | [7] |
| Time to Peak Plasma Concentration | 3-5 hours | [7] |
| Elimination Half-life | ~75 hours | [5] |
| Active Metabolite | Dehydroaripiprazole | [5][8] |
Therapeutic Potential and Future Directions
6-amino-3,4-dihydroquinolin-2(1H)-one is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in a range of CNS disorders, including:
-
Schizophrenia and Bipolar Disorder: By targeting dopamine and serotonin receptors.[5][10]
-
Major Depressive Disorder: As an adjunctive therapy.[5]
-
Neurodegenerative Diseases: The neuropharmacological activity of the core scaffold suggests potential for development in this area.
Future research should focus on the synthesis and pharmacological characterization of a diverse library of derivatives of 6-amino-3,4-dihydroquinolin-2(1H)-one. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with optimized potency, selectivity, and pharmacokinetic properties. The development of novel ligands targeting dopamine and serotonin receptors continues to be an active area of research, and 6-amino-3,4-dihydroquinolin-2(1H)-one represents a promising scaffold for the discovery of next-generation CNS therapies.
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